REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].CO.Cl>C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1.CO>[CH3:12][C:10]([C:9]([O:14][CH3:15])=[O:13])=[CH2:11].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5.6.7,9.10|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
methylaluminoxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Example 1 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
pentamethylcyclopentadienyltitanium trimethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the resultant was stirred at the polymerization temperature of 40° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 0.5-liter reactor equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
Then, polymerization
|
Type
|
WAIT
|
Details
|
was carried out at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
Then, washing with methanol
|
Type
|
CUSTOM
|
Details
|
measured in 1,2,4-trichlorobenzene at 135° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC(=C)C(=O)OC.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |